Nvs-bptf-1
Overview
Description
NVS-BPTF-1 is a potent and selective chemical probe developed by Novartis in partnership with the Structural Genomics Consortium. It is designed to inhibit the Bromodomain PHD-finger Transcription Factor (BPTF), which is a multi-domain protein involved in chromatin remodeling and transcriptional regulation. BPTF plays a crucial role in maintaining chromatin accessibility and has been linked to various physiological and pathological processes, including cancer .
Preparation Methods
The synthesis of NVS-BPTF-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the core structure through a series of chemical reactions, such as coupling reactions, cyclization, and functional group modifications. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
NVS-BPTF-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .
Scientific Research Applications
NVS-BPTF-1 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the role of BPTF in chromatin remodeling and transcriptional regulation.
Biology: It helps in understanding the molecular mechanisms underlying BPTF’s involvement in cellular processes such as stem cell differentiation and T-cell homeostasis.
Medicine: this compound is being investigated for its potential therapeutic applications in treating cancers, particularly melanoma, by inhibiting BPTF-mediated pro-survival signals.
Industry: It serves as a tool for drug discovery and development, enabling researchers to identify and validate new therapeutic targets
Mechanism of Action
NVS-BPTF-1 exerts its effects by binding to the Bromodomain and PHD-finger domains of BPTF. This binding inhibits the interaction between BPTF and acetylated histone tails, thereby disrupting chromatin remodeling and transcriptional regulation. The molecular targets involved include acetylated histone H3 and H4 tails, as well as other proteins within the nucleosome remodeling factor complex .
Comparison with Similar Compounds
NVS-BPTF-1 is unique in its high potency and selectivity for BPTF. Similar compounds include:
NVS-BPTF-C: A structurally similar control compound with significantly lower binding affinity for BPTF, used as a negative control in experiments.
This compound stands out due to its high binding affinity and cellular potency, making it a valuable tool for studying BPTF’s role in various biological processes and its potential as a therapeutic target .
Properties
Molecular Formula |
C26H28FN7O3S |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
7-(1-cyclopropylpyrazol-4-yl)-2-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylanilino]-3-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C26H28FN7O3S/c1-17-25(29-23-7-6-21(13-22(23)27)38(36,37)32-11-9-31(2)10-12-32)30-24-8-3-18(15-33(24)26(17)35)19-14-28-34(16-19)20-4-5-20/h3,6-8,13-16,20,29H,4-5,9-12H2,1-2H3 |
InChI Key |
JYTISQGEFSHUIR-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(C5=CN(C6CC6)N=C5)C=C4 |
Canonical SMILES |
CC1=C(N=C2C=CC(=CN2C1=O)C3=CN(N=C3)C4CC4)NC5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVS-BPTF-1; NVS-BPTF 1; NVS-BPTF1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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